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Sodium stearoyl-2-lactylate - 25383-99-7

Sodium stearoyl-2-lactylate

Catalog Number: EVT-360665
CAS Number: 25383-99-7
Molecular Formula: C24H44NaO6
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium stearoyl-2-lactylate (SSL) is an ionic surfactant frequently used as a food additive. [] It belongs to the class of acyl lactylates and is commonly employed as an emulsifier, dough conditioner, and stabilizer in various food products. [, , , ] SSL is typically derived from stearic acid, a fatty acid found in animal and vegetable fats, and lactic acid, a naturally occurring organic acid. []

Future Directions
  • Structure-function relationships: Investigating the specific interactions of SSL with different food components at the molecular level to better understand its functionality and optimize its applications. [, , ]
  • Synergistic effects: Exploring the synergistic effects of SSL with other food additives, such as enzymes and hydrocolloids, to develop innovative solutions for improving food quality and functionality. [, , , ]
  • Health aspects: Continued research on the potential health impacts of SSL, particularly in the context of its effects on the gut microbiome. [, ]
Source and Classification

Sodium stearoyl-2-lactylate is synthesized from two primary components: stearic acid, which is predominantly derived from palm oil, and lactic acid, typically produced through the fermentation of sugar beet or via chemical synthesis. The compound is classified as a sodium salt of stearoyl lactic acid, which results from the esterification of these two acids, followed by neutralization with sodium hydroxide .

Synthesis Analysis

The synthesis of sodium stearoyl-2-lactylate can be performed using several methods. The most common methods include:

  1. Base-Catalyzed Direct Esterification:
    • In this method, stearic acid and lactic acid are reacted under reduced pressure. The mixture is heated to approximately 60°C to ensure that the stearic acid is in a molten state. Dehydrated lactic acid is then added gradually over a period of about 10 minutes. The reaction continues at elevated temperatures, and vacuum conditions are maintained to remove liberated gases like HCl during the process .
  2. Two-Step Process:
    • This involves first forming stearoyl lactylic acid through esterification, followed by neutralization with sodium hydroxide to yield sodium stearoyl lactylate. This method is more complex and has been noted for difficulties in controlling polymerization rates of lactic acid, which can affect yield .
  3. One-Step Process:
    • Recent advancements have introduced a one-step synthesis that combines both esterification and neutralization in a single reaction vessel, improving efficiency and product yield. Optimal conditions for this synthesis include a reaction temperature of 105°C, a molar ratio of lactic acid to stearic acid of 2:1, and a catalyst concentration of 1.5% over a reaction time of 5 hours .
Molecular Structure Analysis

The molecular structure of sodium stearoyl-2-lactylate can be represented as follows:

  • Molecular Formula: C18_{18}H35_{35}NaO3_3
  • Molecular Weight: Approximately 320.48 g/mol

The structure consists of a long hydrophobic stearic acid chain linked to a hydrophilic lactic acid moiety, forming an amphiphilic compound that allows it to function effectively as an emulsifier. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for various food applications .

Chemical Reactions Analysis

Sodium stearoyl-2-lactylate participates in several chemical reactions relevant to its function as an emulsifier:

  1. Esterification Reaction:
    • The primary reaction involves the esterification between stearic acid and lactic acid under heat and vacuum conditions to form stearoyl lactylic acid.
  2. Neutralization Reaction:
    • Following esterification, the resultant lactylic acid is neutralized with sodium hydroxide to produce sodium stearoyl lactylate.
  3. Emulsification Mechanism:
    • In food systems, sodium stearoyl-2-lactylate acts by reducing surface tension between oil and water phases, thus stabilizing emulsions and enhancing texture in baked goods .
Mechanism of Action

The mechanism by which sodium stearoyl-2-lactylate functions as an emulsifier involves several key interactions:

  • Hydrophilic-Lipophilic Balance: Its amphiphilic nature allows it to interact with both water and fat molecules, facilitating the formation of stable emulsions.
  • Dough Conditioning: In bakery products, it enhances gluten development by interacting with flour components, resulting in improved dough strength and crumb structure.
  • Shelf Life Extension: By preventing retrogradation (the process where starches crystallize after cooling), it helps maintain the freshness and softness of baked goods over time .
Physical and Chemical Properties Analysis

Sodium stearoyl-2-lactylate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white powder or granules.
  • Solubility: Soluble in water; solubility varies based on concentration but generally ranges around 48.75% under optimal conditions.
  • Melting Point: Generally melts at temperatures above 100°C.
  • Emulsifying Capacity: Demonstrates significant emulsifying ability with values around 34.85% under specific conditions .
Applications

Sodium stearoyl-2-lactylate finds extensive applications across various sectors:

  1. Food Industry:
    • Used primarily as an emulsifier in baked goods (e.g., bread, cakes) to improve texture and extend shelf life.
    • Functions as a dough conditioner that enhances volume and crumb softness.
  2. Dairy Products:
    • Incorporated into non-dairy creamers and whipped toppings for improved stability.
  3. Confectionery:
    • Utilized in ice creams and chocolates to maintain consistency and prevent separation.
  4. Other Applications:
    • Employed in sauces, gravies, snack foods, and even some beverages as a stabilizer .

Properties

CAS Number

25383-99-7

Product Name

Sodium stearoyl-2-lactylate

IUPAC Name

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate

Molecular Formula

C24H44NaO6

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);

InChI Key

OXXZDFRVEHURLA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Solubility

Insoluble in water. Soluble in ethanol

Synonyms

Stearolacs

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

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